![molecular formula C15H15ClN2O4 B294066 N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)furan-2-carboxamide](/img/structure/B294066.png)
N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)furan-2-carboxamide, commonly known as CAF-01, is a synthetic adjuvant that has gained significant attention in the field of vaccine research. Adjuvants are substances that are added to vaccines to enhance the immune response to the antigen. CAF-01 has been shown to have potent immunostimulatory properties and has been used in several preclinical studies to develop effective vaccines against infectious diseases.
Mechanism of Action
CAF-01 works by activating the innate immune system, which in turn stimulates the adaptive immune response. It does this by binding to Toll-like receptor 2 (TLR2) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This binding triggers a signaling cascade that leads to the production of cytokines and chemokines, which activate T cells and B cells to mount an immune response.
Biochemical and Physiological Effects:
CAF-01 has been shown to induce a strong Th1-type immune response, characterized by the production of pro-inflammatory cytokines such as IFN-γ and IL-12. It also enhances the production of antibodies, particularly IgG2a, which is associated with a strong and long-lasting immune response. Additionally, CAF-01 has been shown to increase the number of memory T cells, which are important for long-term immunity.
Advantages and Limitations for Lab Experiments
One of the major advantages of CAF-01 is its ability to induce a potent and long-lasting immune response. It has also been shown to be safe and well-tolerated in preclinical studies. However, one limitation of CAF-01 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as an adjuvant. Additionally, the synthesis of CAF-01 is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of CAF-01 as an adjuvant in vaccine development. One area of research is the optimization of the dose and timing of CAF-01 administration to maximize its immunostimulatory effects. Another area of research is the development of CAF-01-based vaccines for other infectious diseases, such as HIV and Zika virus. Additionally, there is ongoing research to better understand the mechanism of action of CAF-01 and to identify other potential targets for adjuvant development.
Synthesis Methods
CAF-01 is synthesized by the condensation of 2-chlorophenoxyacetic acid with 2-aminoethyl furan-2-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then acetylated with acetic anhydride to yield CAF-01.
Scientific Research Applications
CAF-01 has been extensively studied for its ability to enhance the immune response to vaccines. It has been used as an adjuvant in preclinical studies for vaccines against tuberculosis, malaria, influenza, and other infectious diseases. CAF-01 has also been shown to induce a strong and long-lasting immune response, making it an attractive candidate for vaccine development.
properties
Molecular Formula |
C15H15ClN2O4 |
---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
N-[2-[[2-(2-chlorophenoxy)acetyl]amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O4/c16-11-4-1-2-5-12(11)22-10-14(19)17-7-8-18-15(20)13-6-3-9-21-13/h1-6,9H,7-8,10H2,(H,17,19)(H,18,20) |
InChI Key |
ARXMYHIOMKZPSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCNC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCNC(=O)C2=CC=CO2)Cl |
solubility |
47.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.